3-Bromo-6-chloro-4-nitro-1H-indazole

Catalog No.
S700587
CAS No.
885519-92-6
M.F
C7H3BrClN3O2
M. Wt
276.47 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-6-chloro-4-nitro-1H-indazole

CAS Number

885519-92-6

Product Name

3-Bromo-6-chloro-4-nitro-1H-indazole

IUPAC Name

3-bromo-6-chloro-4-nitro-2H-indazole

Molecular Formula

C7H3BrClN3O2

Molecular Weight

276.47 g/mol

InChI

InChI=1S/C7H3BrClN3O2/c8-7-6-4(10-11-7)1-3(9)2-5(6)12(13)14/h1-2H,(H,10,11)

InChI Key

HMTZZHGVKDVBPI-UHFFFAOYSA-N

SMILES

C1=C(C=C(C2=C(NN=C21)Br)[N+](=O)[O-])Cl

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)Br)[N+](=O)[O-])Cl

3-Bromo-6-chloro-4-nitro-1H-indazole is a strategically substituted heterocyclic compound designed for advanced chemical synthesis. Its value derives from the specific arrangement of three key functional groups on the indazole core: a C4-nitro group, which serves as a stable precursor to a reactive primary amine, and two distinct halogen atoms at the C3 (bromo) and C6 (chloro) positions. This precise functionalization provides multiple, orthogonally reactive sites, making it a critical intermediate for constructing complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutics.[1][2][3]

Choosing a less substituted analog, such as 3-bromo-4-nitro-1H-indazole or 6-chloro-4-nitro-1H-indazole, can compromise a synthetic campaign. The C3-bromo group is the primary, high-reactivity handle for introducing complexity via palladium-catalyzed cross-coupling reactions. Omitting it prevents direct C-C or C-N bond formation at this key position. Conversely, omitting the C6-chloro group removes a crucial element for modulating the electronic properties of the indazole core and eliminates a secondary site for potential late-stage functionalization. Using a simpler precursor necessitates developing a different, often longer and lower-yielding, synthetic route to arrive at the same tri-substituted intermediate, increasing process steps and cost.

Precursor Suitability: Enables High-Yield Synthesis of the 4-Amino Intermediate via Chemoselective Reduction

The primary synthetic utility of this compound is its conversion to 3-bromo-6-chloro-1H-indazol-4-amine. This transformation can be achieved in high yield via chemoselective reduction of the C4-nitro group. A documented procedure using tin(II) chloride dihydrate (SnCl2·2H2O) in ethanol affords the desired 4-amino product in 86% yield.[4] This method selectively reduces the nitro group while preserving the synthetically crucial C-Br and C-Cl bonds. In contrast, standard catalytic hydrogenation methods (e.g., H2/Pd-C) carry a significant risk of dehalogenation, which would result in undesired byproducts and lower process yields.

Evidence DimensionYield of 3-bromo-6-chloro-1H-indazol-4-amine
Target Compound Data86% yield
Comparator Or BaselineStandard catalytic hydrogenation (e.g., H2/Pd-C) which risks dehalogenation.
Quantified DifferenceHigh yield with full preservation of halogen handles vs. potential for significant yield loss to dehalogenated byproducts.
ConditionsReduction of 3-Bromo-6-chloro-4-nitro-1H-indazole using SnCl2·2H2O in refluxing ethanol.

This provides a reliable, high-yield route to a key synthetic intermediate without compromising the halogen functional groups required for subsequent reactions.

Synthetic Versatility: Provides a Highly Reactive C3-Bromo Handle for Efficient Cross-Coupling

The C3-bromo substituent is significantly more reactive than the C6-chloro substituent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, facilitating the rate-determining oxidative addition step.[1] Suzuki couplings on analogous 3-bromoindazoles with various boronic acids routinely proceed in high yields (80-95%) under standard conditions using catalysts like Pd(dppf)Cl2.[5] Achieving similar reactivity with a C3-chloro analog would require more forcing conditions or more complex, expensive, and specialized catalyst systems, increasing process costs and complexity.

Evidence DimensionReactivity in Suzuki-Miyaura Cross-Coupling
Target Compound DataHigh reactivity; typical yields of 80-95% under standard conditions for analogous 3-bromoindazoles.
Comparator Or BaselineA hypothetical 3-chloro-6-bromo-4-nitro-1H-indazole analog.
Quantified DifferenceHigh yields under standard conditions vs. requirement for specialized catalysts or harsher conditions for lower-to-moderate yields.
ConditionsPd-catalyzed Suzuki-Miyaura coupling (e.g., Pd(dppf)Cl2, K2CO3, DME).

The C3-bromo group ensures efficient and cost-effective introduction of aryl or heteroaryl fragments, which is a common strategy in drug discovery.

Processability: Enables Controlled, Stepwise Molecular Elaboration

The differential reactivity between the C3-bromo and C6-chloro positions allows for a controlled, sequential functionalization strategy. A synthetic chemist can first perform a cross-coupling reaction at the more reactive C3-bromo position while the C6-chloro site remains intact. This preserved chloro group can then be used for a subsequent, different transformation under more forcing conditions if required. This orthogonal reactivity is a key design feature that is absent in mono-halogenated analogs like 3-bromo-4-nitro-1H-indazole, which offer only a single site for such modifications. This enables the construction of complex, tri-substituted indazole cores that would be difficult to access otherwise.

Evidence DimensionPotential for Sequential Functionalization
Target Compound DataTwo distinct halogen handles with differential reactivity (C3-Br > C6-Cl).
Comparator Or BaselineMono-halogenated analogs (e.g., 3-bromo-4-nitro-1H-indazole).
Quantified DifferenceEnables two-step, site-selective functionalization vs. only a single functionalization site.
ConditionsSequential palladium-catalyzed cross-coupling reactions.

This compound is designed for building complex molecules in a controlled manner, reducing the need for protecting groups and simplifying purification.

Core Scaffold for Kinase Inhibitors Requiring C3-Aryl/Heteroaryl Groups

This compound is the ideal starting point for synthesizing kinase inhibitors where a key pharmacophore element, such as a substituted phenyl or pyridyl ring, must be installed at the C3 position of the indazole. The high efficiency of Suzuki or similar couplings at the C3-bromo position ensures a robust and scalable route to the required 3-aryl-6-chloro-1H-indazol-4-amine core.[4]

Synthesis of Tri-Substituted Indazoles via Sequential Cross-Coupling

For targets requiring distinct substituents at both the C3 and C6 positions, this intermediate is the logical choice. Its design facilitates a synthetic strategy where the C3 position is first functionalized via its reactive bromo handle, followed by modification at the less reactive C6-chloro position in a subsequent step, providing controlled access to complex substitution patterns.

Processes Demanding In-House Preparation of a Stable Amine Precursor

The compound's stability as a nitro-precursor is advantageous in multi-step industrial processes. It can be stored and handled safely before the final, high-yield reduction to the more reactive 3-bromo-6-chloro-1H-indazol-4-amine, which can be prepared fresh and used immediately in the next step, ensuring maximum purity and reactivity.[4]

XLogP3

3

Wikipedia

3-Bromo-6-chloro-4-nitro-2H-indazole

Dates

Last modified: 08-15-2023

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